Guanidine-13C hydrochloride Guanidine-13C hydrochloride
Brand Name: Vulcanchem
CAS No.: 286013-04-5
VCID: VC3807976
InChI: InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1;
SMILES: C(=N)(N)N.Cl
Molecular Formula: CH6ClN3
Molecular Weight: 96.52 g/mol

Guanidine-13C hydrochloride

CAS No.: 286013-04-5

Cat. No.: VC3807976

Molecular Formula: CH6ClN3

Molecular Weight: 96.52 g/mol

* For research use only. Not for human or veterinary use.

Guanidine-13C hydrochloride - 286013-04-5

Specification

CAS No. 286013-04-5
Molecular Formula CH6ClN3
Molecular Weight 96.52 g/mol
IUPAC Name (13C)guanidine;hydrochloride
Standard InChI InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1;
Standard InChI Key PJJJBBJSCAKJQF-YTBWXGASSA-N
Isomeric SMILES [13C](=N)(N)N.Cl
SMILES C(=N)(N)N.Cl
Canonical SMILES C(=N)(N)N.Cl

Introduction

Synthesis and Production

The synthesis of guanidine-13C hydrochloride involves a multi-step process optimized for isotopic purity. A patented method (CN1247536C) outlines the following steps :

  • Melting Reaction: Dicyandiamide and ammonium chloride (1:1.27 weight ratio) are heated at 170–230°C to form a crude product.

  • Dissolution: The crude product is dissolved in water (1:1 or 1.5:1 ratio) at ambient temperature.

  • Filtration: Unreacted reactants and byproducts are removed via filtration.

  • Dehydration: The filtrate is dehydrated under high-temperature conditions.

  • Crystallization: Cooling and concentrating the solution yields crystals with >99.9% purity .

Repeating the process with additional dicyandiamide further enhances purity, making it suitable for high-precision applications . The use of 13C^{13}\text{C}-labeled precursors, such as [13C]guanidine hydrochloride[^{13}\text{C}]\text{guanidine hydrochloride}, ensures isotopic integrity during synthesis .

Physicochemical Properties

Guanidine-13C hydrochloride exhibits properties similar to its non-labeled form, with key distinctions in isotopic composition:

PropertyValueSource
Hydrogen Bond Donors4
Hydrogen Bond Acceptors1
Rotatable Bonds0
SolubilityHighly soluble in water
Purity96% (commercial); >99.9% (post-refinement)

The compound’s chaotropic nature disrupts hydrogen bonding in proteins and nucleic acids, enabling applications in denaturation and renaturation studies . Its high solubility in water (8M\sim 8 \, \text{M}) facilitates concentrated stock solutions for laboratory use .

Applications in Research and Industry

Molecular Biology

Guanidine-13C hydrochloride is indispensable in RNA extraction protocols, where it solubilizes ribonucleoprotein complexes and inhibits RNases . Its chaotropic properties denature proteins without damaging nucleic acids, enabling high-yield RNA isolation .

Isotopic Labeling Studies

The 13C^{13}\text{C} label allows precise tracking in metabolic flux analysis and NMR spectroscopy. For example, [13C4]entecavir[^{13}\text{C}_4]\text{entecavir}, an antiviral drug, was synthesized using [13C]guanidine hydrochloride[^{13}\text{C}]\text{guanidine hydrochloride} to study pharmacokinetics .

Protein Folding Research

By destabilizing tertiary structures, this compound aids in investigating protein folding mechanisms. Researchers use it to simulate denatured states and monitor refolding kinetics .

Analytical Characterization

Advanced techniques validate the compound’s purity and isotopic enrichment:

  • High-Performance Liquid Chromatography (HPLC): Confirms chemical purity (>99%) .

  • Mass Spectrometry (MS): Quantifies isotopic distribution (e.g., 98.4% [M+4][M+4] for 13C4^{13}\text{C}_4-labeled derivatives) .

  • NMR Spectroscopy: The 13C^{13}\text{C} signal at 158 ppm confirms isotopic labeling .

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